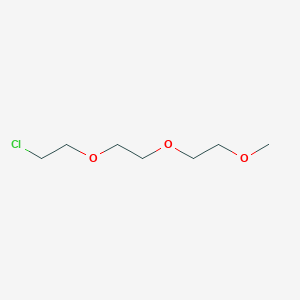

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Description

BenchChem offers high-quality 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(2-chloroethoxy)ethoxy]-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODLURYTHKQUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338244 | |

| Record name | 1-chloro-3,6,9-trioxadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52995-76-3 | |

| Record name | 1-chloro-3,6,9-trioxadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS Number: 52995-76-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, a bifunctional molecule with significant potential in organic synthesis and the life sciences. The document delves into its chemical and physical properties, proposes a logical synthesis pathway, and outlines robust analytical methodologies for its characterization and quality control. Furthermore, this guide explores its promising applications as a linker in bioconjugation and drug delivery, drawing parallels with the well-established field of PEGylation. Finally, a critical assessment of its safety and toxicological profile is presented to ensure its responsible handling and application in research and development settings. This guide is intended to be a valuable resource for researchers and professionals working in drug discovery, medicinal chemistry, and materials science, providing both foundational knowledge and practical insights into the utility of this versatile compound.

Introduction

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS: 52995-76-3) is an organic compound featuring a short ethylene glycol chain functionalized with a terminal chloro group and a methoxy group.[1] This unique structure imparts a dual reactivity, making it a valuable intermediate in a variety of chemical transformations. The chloro group serves as a reactive handle for nucleophilic substitution reactions, while the methoxy-ethoxy moiety enhances solubility in organic solvents and can influence the pharmacokinetic properties of molecules it is incorporated into.[1]

While specific applications in drug development are not extensively documented in publicly available literature, its structural resemblance to polyethylene glycol (PEG) linkers suggests significant potential in the field of bioconjugation and drug delivery. PEGylation, the process of covalently attaching PEG chains to therapeutic proteins, peptides, or small molecules, is a widely used strategy to improve drug solubility, stability, and circulation half-life. The structural motifs present in 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane make it an attractive candidate for use as a short, well-defined linker in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic modalities.

This guide aims to provide a detailed technical resource for scientists interested in utilizing this compound, covering its synthesis, analysis, potential applications, and safety considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is essential for its effective use in experimental design. The following table summarizes its key properties:

| Property | Value | Source |

| CAS Number | 52995-76-3 | [2][3] |

| Molecular Formula | C7H15ClO3 | [2][3] |

| Molecular Weight | 182.65 g/mol | [3] |

| Appearance | Liquid | [1] |

| Boiling Point | 225.2 °C at 760 mmHg | [2] |

| Density | 1.046 g/cm³ | [2] |

| Flash Point | 78.9 °C | [2] |

| Synonyms | 1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane, Me-PEG2-CH2CH2Cl | [1][4] |

Synthesis and Reaction Mechanisms

Proposed Synthesis Pathway

The synthesis can be envisioned as a nucleophilic substitution reaction where the hydroxyl group of 2-(2-methoxyethoxy)ethanol is converted to a chloro group using a suitable chlorinating agent. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation.

Reaction Scheme:

Caption: Proposed synthesis of the target compound.

Detailed Step-by-Step Protocol (Hypothetical):

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO2 byproducts), add 2-(2-methoxyethoxy)ethanol (1.0 eq) dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

-

Addition of Base: Add a stoichiometric amount of a non-nucleophilic base, such as pyridine (1.1 eq), to the reaction mixture. The base will neutralize the HCl generated during the reaction.

-

Addition of Chlorinating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by the slow addition of water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is critical as thionyl chloride reacts violently with water.

-

Use of Pyridine: Pyridine acts as a base to neutralize the HCl produced, driving the reaction to completion and preventing potential side reactions catalyzed by the strong acid.

-

Controlled Addition and Temperature: The slow, dropwise addition of thionyl chloride at a low temperature helps to manage the exothermic nature of the reaction and minimize the formation of byproducts.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aqueous Work-up: The washing steps are essential to remove any remaining reactants, byproducts, and the pyridine catalyst.

-

Fractional Distillation: This purification technique is suitable for separating the liquid product from any non-volatile impurities and unreacted starting material based on differences in boiling points.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Methods

Gas Chromatography (GC): GC is a suitable technique for assessing the purity of this volatile compound. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) can be used with a flame ionization detector (FID) for quantitative analysis. The method can also be used to detect residual starting material and volatile byproducts. A similar methodology has been successfully applied for the determination of the related compound 2-(2-chloroethoxy) ethanol.

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for monitoring reactions where the compound is a reactant, reversed-phase HPLC can be employed. Due to the lack of a strong chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be more effective than a UV detector.[5][6] Size-exclusion chromatography (SEC) can also be useful for analyzing higher molecular weight species if this compound is used as a linker.[]

Caption: A typical analytical workflow for the compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene groups in the ethylene glycol backbone and the terminal methoxy group. The chemical shifts and coupling patterns will be characteristic of the structure. For instance, the methylene group adjacent to the chlorine atom will be deshielded and appear at a higher chemical shift compared to the other methylene groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon attached to the chlorine atom will also be significantly shifted.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (or its isotopic pattern due to the presence of chlorine) and characteristic fragmentation patterns. Common fragmentation pathways for ethers and chlorinated alkanes would be observed. Mass spectral studies of the related compound 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane show characteristic fragmentation patterns that can be used to infer the fragmentation of the target molecule.[10][11]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O stretching vibrations for the ether linkages, C-H stretching and bending vibrations for the alkyl chain, and a C-Cl stretching vibration. The absence of a broad O-H stretching band would confirm the complete conversion of the starting alcohol. Spectral data for the similar compound 1-(2-Chloroethoxy)-2-methoxyethane is available and can be used for comparison.[12]

Applications in Drug Development

The primary utility of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane in drug development lies in its potential as a short, hydrophilic, and reactive linker for bioconjugation.

Linker for Bioconjugates

The terminal chloro group provides a reactive site for nucleophilic substitution, allowing for the covalent attachment of this linker to various biomolecules, such as proteins, antibodies, or peptides, through nucleophilic side chains of amino acids (e.g., lysine, cysteine). The other end of the molecule, after potential further modification, can be attached to a payload, such as a small molecule drug, a fluorescent dye, or a chelating agent.

Potential Applications:

-

Antibody-Drug Conjugates (ADCs): This compound could serve as a component of the linker that connects a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.

-

PROTACs (Proteolysis-Targeting Chimeras): It could be used as a linker to connect a protein-of-interest binding ligand to an E3 ligase binding ligand in a PROTAC molecule.

-

PEGylation: While not a long polymer, it can be considered a monodisperse (single molecular weight) short PEG linker. Such well-defined linkers are increasingly favored in drug development to ensure homogeneity of the final conjugate. The ethoxy-methoxy moiety can improve the solubility and pharmacokinetic profile of the conjugated molecule.[13]

Caption: Application as a linker in bioconjugation.

Intermediate in Organic Synthesis

Beyond its direct use as a linker, this compound is a versatile intermediate for the synthesis of more complex molecules. The chloro group can be displaced by a variety of nucleophiles to introduce different functional groups, making it a valuable building block in multi-step syntheses of pharmaceutical ingredients.

Safety and Toxicology

A thorough understanding of the potential hazards associated with 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is paramount for its safe handling. As a chlorinated ether, it should be handled with caution.

General Hazards:

-

Toxicity: Glycol ethers as a class have been associated with a range of toxic effects, including reproductive and developmental toxicity.[14][15] Chlorinated ethers, in particular, have raised concerns due to their potential carcinogenicity.[16][17]

-

Irritation: The compound may cause skin and eye irritation.[18]

-

Inhalation: Inhalation of vapors may cause respiratory tract irritation.[18]

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Toxicological Data:

Conclusion

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is a chemical compound with considerable, yet largely untapped, potential in the field of drug development and organic synthesis. Its bifunctional nature, combining a reactive chloro group with a solubilizing methoxy-ethoxy chain, makes it an attractive building block and linker. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, robust analytical methods for its characterization, and a discussion of its potential applications and safety considerations. As the demand for sophisticated bioconjugates and targeted therapeutics continues to grow, it is anticipated that the utility of well-defined linkers like 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane will become increasingly recognized. Researchers and drug development professionals are encouraged to explore the potential of this versatile molecule in their respective fields, while adhering to strict safety protocols.

References

-

Nelson, N. (1976). The chloroethers--occupational carcinogens: a summary of laboratory and epidemiology studies. Annals of the New York Academy of Sciences, 271, 81–90. [Link]

-

Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews. Drug discovery, 2(3), 214–221. [Link]

-

California Environmental Protection Agency. (2011). Chloroalkyl ethers. [Link]

-

MDPI. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. [Link]

-

Solubility of Things. Ethers: Structure, Properties, and Reactions. [Link]

-

Defense Technical Information Center. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]

-

Freund, E., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of medicinal chemistry, 56(5), 2264–2275. [Link]

-

ResearchGate. (2016). Liquid chromatography-time-of-flight mass spectrometry analysis of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane and related compounds: Separation of an eleven component mixture. [Link]

-

National Center for Biotechnology Information. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5085. [Link]

-

Figshare. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane and related compounds using gas chromatography–mass spectrometry (GC-MS) and gas chromatography–triple quad mass spectrometry (GC-QQQ). [Link]

-

National Institute of Standards and Technology. Ethane, 1,2-bis(2-chloroethoxy)-. [Link]

-

National Center for Biotechnology Information. (2023). Glycol Ether Toxicology. [Link]

-

SpectraBase. Bis(2-chloroethoxy)methane. [Link]

-

LookChem. CAS No.52995-76-3,1-(2-Chloro-ethoxy). [Link]

-

ECETOC. (2005). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. [Link]

-

SpectraBase. 1-(2-Chloroethoxy)-2-methoxyethane. [Link]

-

PubChem. Ethane, 1-(2-chloroethoxy)-2-methoxy-. [Link]

-

Chemsrc. CAS#:52995-76-3 | 1-(2-CHLORO-ETHOXY)-2-(2-METHOXY-ETHOXY)-ETHANE. [Link]

-

PubChem. 1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane. [Link]

-

ResearchGate. Biosynthesis of Ethers: Unusual or Common Natural Events?. [Link]

-

National Institute of Standards and Technology. Ethanol, 2-(2-chloroethoxy)-. [Link]

-

ResearchGate. GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. [Link]

-

Matrix Fine Chemicals. 1-CHLORO-2-[2-(2-METHOXYETHOXY)ETHOXY]ETHANE | CAS 52995-76-3. [Link]

Sources

- 1. CAS 52995-76-3: 1-(2-chloro-ethoxy)-2-(2-methoxy-ethoxy)-e… [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane - CAS:52995-76-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 1-CHLORO-2-[2-(2-METHOXYETHOXY)ETHOXY]ETHANE | CAS 52995-76-3 [matrix-fine-chemicals.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 8. 1,2-Bis(2-chloroethoxy)ethane(112-26-5) 1H NMR spectrum [chemicalbook.com]

- 9. 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL(5197-62-6) 13C NMR [m.chemicalbook.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Item - Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane and related compounds using gas chromatographyâmass spectrometry (GC-MS) and gas chromatographyâtriple quad mass spectrometry (GC-QQQ) - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 12. spectrabase.com [spectrabase.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ecetoc.org [ecetoc.org]

- 16. The chloroethers--occupational carcinogens: a summary of laboratory and epidemiology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oehha.ca.gov [oehha.ca.gov]

- 18. 1,1,2,2-Tetrachloroethane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane: A Versatile Building Block for Advanced Drug Development

This technical guide provides a comprehensive overview of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its molecular structure, physicochemical properties, and its potential as a versatile building block in the synthesis of novel therapeutic agents and drug delivery systems. This document is intended to serve as a practical resource, offering not only detailed information but also actionable insights into its synthesis and application.

Introduction: The Strategic Importance of Functionalized PEG-like Structures

In the landscape of modern drug development, the ability to precisely modify and functionalize molecules is paramount. Polyethylene glycol (PEG) and its derivatives have become indispensable tools, primarily due to their biocompatibility, hydrophilicity, and ability to improve the pharmacokinetic profiles of therapeutic entities.[][2][3] 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane can be considered a short-chain, functionalized PEG-like molecule. Its structure, featuring a terminal chloro group, presents a reactive handle for a variety of chemical modifications, making it an attractive intermediate for the synthesis of more complex molecules.[4] The presence of the chloro atom introduces a site for nucleophilic substitution, allowing for the covalent attachment of this moiety to other molecules of interest.[4] This guide will explore the fundamental properties of this compound and provide a framework for its potential utilization in sophisticated drug development workflows.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane are summarized below. A thorough understanding of these properties is crucial for its effective application in research and development.

Molecular Structure

The molecular structure of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is characterized by a flexible ether backbone with a terminal methyl ether group and a terminal chloroethyl ether group.

Molecular Structure Diagram

Caption: Molecular structure of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane.

Physicochemical Data

A summary of the key physicochemical properties of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is presented in the table below. This data is essential for planning synthetic routes and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅ClO₃ | [5] |

| Molecular Weight | 182.64 g/mol | [5] |

| CAS Number | 52995-76-3 | [6] |

| Appearance | Liquid (predicted) | N/A |

| Boiling Point | 225.2 °C at 760 mmHg | [5] |

| Density | 1.046 g/cm³ | [5] |

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the different methylene groups in the ether backbone and the terminal methyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| CH₃-O | ~3.38 | Singlet | 3H | Methyl group attached to an ether oxygen. |

| -O-CH₂-CH₂-O- (methoxy side) | ~3.55 - 3.65 | Multiplet | 4H | Methylene groups in the methoxy-ethoxy fragment. |

| -O-CH₂-CH₂-O- (chloro side) | ~3.68 - 3.75 | Multiplet | 4H | Methylene groups in the chloro-ethoxy fragment, deshielded by proximity to the chlorine. |

| Cl-CH₂- | ~3.78 | Triplet | 2H | Methylene group directly attached to the electronegative chlorine atom. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| CH₃-O | ~59.0 | Carbon of the terminal methyl group. |

| Methoxy-ethoxy carbons | ~70.0 - 72.0 | Carbons within the methoxy-ethoxy portion of the backbone. |

| Chloro-ethoxy carbons | ~70.5 - 72.5 | Carbons within the chloro-ethoxy portion, with some deshielding effect from the chlorine. |

| Cl-CH₂- | ~42.7 | Carbon directly bonded to the chlorine atom, showing a significant downfield shift. |

Synthesis and Experimental Protocol

The synthesis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane can be achieved through the chlorination of its corresponding alcohol precursor, 2-(2-methoxyethoxy)ethanol.[7] A common and effective method for this transformation is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.[8]

Synthetic Workflow Diagram

Caption: A typical workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol describes a laboratory-scale synthesis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane.

Materials:

-

2-(2-methoxyethoxy)ethanol (1.0 eq)

-

Thionyl chloride (1.2 eq)

-

Pyridine (1.2 eq, optional)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(2-methoxyethoxy)ethanol and anhydrous DCM. If using, add pyridine to the solution.

-

Chlorination: Cool the reaction mixture to 0 °C in an ice bath. Add thionyl chloride dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane.

Applications in Drug Development: A Versatile Linker

The true potential of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane lies in its application as a bifunctional linker in drug delivery systems and bioconjugation.[][2][9] The terminal chloro group provides a reactive site for nucleophilic substitution, allowing for the attachment of this hydrophilic spacer to a variety of molecules, including small molecule drugs, peptides, and targeting ligands.

Hypothetical Application: Linker for Antibody-Drug Conjugates (ADCs)

In the context of ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The properties of the linker are critical to the stability and efficacy of the ADC. The hydrophilic nature of the 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane moiety can improve the solubility and reduce aggregation of the ADC.

Conceptual Workflow for ADC Synthesis

Caption: Conceptual workflow for utilizing the target molecule as a linker in ADC synthesis.

The chloro group can react with a nucleophile on the drug molecule (e.g., an amine or thiol) to form a stable covalent bond. The other end of the molecule, the methoxy group, would need to be replaced with a functional group capable of reacting with the antibody, or the synthesis would start from a precursor with two different reactive ends. This highlights the potential for creating heterobifunctional linkers based on this core structure.

Conclusion and Future Perspectives

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is a valuable and versatile chemical intermediate with significant potential in the field of drug development. Its defined structure, combined with the reactive chloro group, makes it an ideal candidate for use as a hydrophilic linker in the construction of complex therapeutic modalities such as antibody-drug conjugates, PROTACs, and other targeted drug delivery systems. The synthetic route is straightforward, and its physicochemical properties are amenable to a variety of reaction conditions. As the demand for precisely engineered therapeutic agents continues to grow, the utility of such functionalized building blocks will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

-

Walsh Medical Media. (2014, August 26). Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. Retrieved from [Link]

-

SINOPEG. (2020, August 7). Functionalized Polyethylene Glycol Peg Derivative. Retrieved from [Link]

- Al-Ali, A. A., Al-Tahan, A. M., & El-Sayed, M. A. (2025). A study on drug delivery and release kinetics of polyethylene glycol-functionalized few-layer graphene (FLG) incorporated into a gelatin–chitosan bio-composite film. RSC Advances, 15(1), 1-15.

-

Wikipedia. (n.d.). 2-(2-Methoxyethoxy)ethanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:52995-76-3 | 1-(2-CHLORO-ETHOXY)-2-(2-METHOXY-ETHOXY)-ETHANE. Retrieved from [Link]

Sources

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Functionalized Polyethylene Glycol Peg Derivative [sinopeg.com]

- 4. CAS 52995-76-3: 1-(2-chloro-ethoxy)-2-(2-methoxy-ethoxy)-e… [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CAS#:52995-76-3 | 1-(2-CHLORO-ETHOXY)-2-(2-METHOXY-ETHOXY)-ETHANE | Chemsrc [chemsrc.com]

- 7. 2-(2-Methoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A study on drug delivery and release kinetics of polyethylene glycol-functionalized few-layer graphene (FLG) incorporated into a gelatin–chitosan bio-composite film - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the spectral characteristics of 1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane, a key chemical intermediate. In the absence of publicly available, peer-reviewed spectral data, this document serves as a predictive guide, leveraging fundamental principles of spectroscopy to forecast the compound's signature in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to perform and validate the structural elucidation of this molecule and its analogs. Each section combines theoretical grounding with detailed, field-proven experimental protocols, ensuring a robust and self-validating approach to spectroscopic analysis.

Introduction to 1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane

1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane is a functionalized oligoethylene glycol derivative. Its structure, featuring a terminal chloroalkane and a methoxy ether, makes it a versatile bifunctional building block in chemical synthesis, particularly in the fields of materials science and drug development for applications such as PEGylation. Accurate structural verification is paramount to ensuring the purity and identity of this compound in any research and development pipeline. Spectroscopic methods are the cornerstone of this verification process. This guide will systematically predict and explain the expected spectral data, providing a foundational framework for its empirical analysis.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane | - |

| CAS Number | 52995-76-3 | - |

| Molecular Formula | C₇H₁₅ClO₃ | [1] |

| Molecular Weight | 182.65 g/mol | [1] |

| SMILES | COCCOCCOCCCl | - |

| Chemical Structure | CH₃-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-Cl | - |

Mass Spectrometry (MS) Analysis

Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule. This results in the formation of a molecular ion (M⁺•), which is often unstable and undergoes fragmentation. The pattern of fragmentation is highly reproducible and provides a molecular fingerprint that is instrumental in structural elucidation. The primary fragmentation pathways for a molecule like 1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane are driven by the presence of ether linkages and the terminal alkyl chloride, which represent sites of preferential bond cleavage.[2]

Predicted Fragmentation Pathway

The molecular ion [C₇H₁₅ClO₃]⁺• is expected at m/z 182 (for ³⁵Cl) and 184 (for ³⁷Cl) with an approximate 3:1 isotopic abundance ratio. However, due to the lability of ether and alkyl halide compounds, the molecular ion peak may be of very low intensity or entirely absent.[3][4] The fragmentation is predicted to proceed via two primary mechanisms:

-

Alpha-Cleavage (Homolytic Cleavage): This is a dominant pathway for ethers.[5] The C-C bond adjacent to an ether oxygen cleaves, leading to the formation of a stable, resonance-stabilized oxonium ion.

-

Inductive Cleavage (Heterolytic Cleavage): Initiated by the electronegative chlorine and oxygen atoms, this pathway involves the loss of neutral fragments.[2]

The major predicted fragments are detailed in Table 2 and visualized in the diagram below.

Sources

A Comprehensive Technical Guide to the Solubility of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS No. 52995-76-3), a compound of interest in various chemical synthesis and formulation processes. In the absence of extensive published empirical data for this specific molecule, this guide synthesizes information from structurally analogous compounds to predict its solubility profile across a range of common organic solvents. Furthermore, a rigorous, step-by-step experimental protocol for the precise determination of its solubility is provided, intended to empower researchers in drug development and chemical sciences to generate reliable and reproducible data. This document is structured to offer both theoretical insights and practical, actionable methodologies.

Introduction: Understanding the Molecular Architecture and its Implications for Solubility

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is a chlorinated glycol ether with the molecular formula C₇H₁₅ClO₃ and a molecular weight of approximately 182.65 g/mol .[1] Its structure, featuring a flexible backbone with multiple ether linkages, a terminal methoxy group, and a chloro substituent, dictates its interactions with various solvents. The presence of ether oxygens allows for hydrogen bond acceptance, contributing to potential solubility in protic solvents, while the alkyl chain and the chloro group introduce nonpolar and weakly polar characteristics, respectively, suggesting miscibility with a variety of organic media.[1] One chemical supplier notes that the methoxy groups are expected to contribute to its solubility in organic solvents.[1]

The fundamental principle of "like dissolves like" serves as a primary predictor of solubility. This principle posits that substances with similar intermolecular forces are more likely to be miscible. For 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, a nuanced interplay of dipole-dipole interactions, London dispersion forces, and potential hydrogen bonding will govern its solubility profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is essential for predicting and interpreting its solubility.

| Property | Value | Source |

| CAS Number | 52995-76-3 | [1] |

| Molecular Formula | C₇H₁₅ClO₃ | [1] |

| Molecular Weight | ~182.65 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | ~1.046 g/cm³ | [2] |

| Boiling Point | 225.2 °C at 760 mmHg | [2] |

Predicted Solubility Profile in Common Organic Solvents

Based on these principles and data from analogous compounds, the following table provides a predicted qualitative and semi-quantitative solubility profile. It is imperative for researchers to experimentally verify these predictions for their specific applications.

| Solvent | Solvent Type | Predicted Solubility | Rationale and Insights from Analogues |

| Water | Polar Protic | Sparingly Soluble | The ether linkages and chloro group contribute to some polarity, but the overall hydrocarbon character (seven carbons) will likely limit miscibility. Analogues like bis(2-chloroethyl) ether have limited water solubility.[6][7][8][9] |

| Methanol | Polar Protic | High / Miscible | The polarity and hydrogen bonding capability of methanol will readily solvate the ether and chloro functionalities. Glycol ethers like 2-methoxyethanol are miscible with methanol.[12] |

| Ethanol | Polar Protic | High / Miscible | Similar to methanol, ethanol is an excellent solvent for polar and moderately polar organic molecules. 2-chloroethanol is miscible with ethanol.[10][14] Diethylene glycol monoethyl ether is miscible with ethanol.[3][20] |

| Acetone | Polar Aprotic | High / Miscible | Acetone's polarity and ability to accept hydrogen bonds make it a versatile solvent for compounds with ether functionalities. 2-chloroethanol is miscible with acetone.[14] Diethylene glycol monoethyl ether is miscible with acetone.[3][20] |

| Acetonitrile | Polar Aprotic | High / Miscible | Acetonitrile is a common solvent for a wide range of organic compounds and is expected to readily dissolve the target molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High / Miscible | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a vast array of organic molecules. |

| Dichloromethane (DCM) | Halogenated | High / Miscible | The presence of the chloro group in the target molecule suggests favorable interactions with a chlorinated solvent like DCM. |

| Chloroform | Halogenated | High / Miscible | Similar to DCM, chloroform is expected to be an excellent solvent for this compound. Diethylene glycol monoethyl ether is miscible with chloroform.[3] |

| Tetrahydrofuran (THF) | Ether | High / Miscible | As an ether itself, THF will have strong "like dissolves like" interactions with the multiple ether linkages in the target molecule. |

| Diethyl Ether | Ether | High / Miscible | Similar to THF, diethyl ether is expected to be a very good solvent. 2-methoxyethanol is miscible with diethyl ether.[12] |

| Toluene | Aromatic | Medium to High | The nonpolar aromatic ring of toluene will interact favorably with the alkyl portions of the target molecule, and its slight polarity should accommodate the ether and chloro groups. |

| Hexane | Nonpolar | Low to Medium | The significant polarity from the ether and chloro groups will likely limit solubility in a purely nonpolar solvent like hexane. |

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, an experimental approach is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This protocol outlines the procedure, followed by quantification using High-Performance Liquid Chromatography (HPLC).

The Shake-Flask Method: Rationale and Causality

The core principle of the shake-flask method is to create a saturated solution of the solute in the solvent of interest, allowing the system to reach thermodynamic equilibrium. An excess of the solute is intentionally added to ensure that the solvent is fully saturated and that a solid or liquid phase of the undissolved solute remains. Agitation is crucial to maximize the surface area of contact between the solute and solvent, thereby accelerating the time to reach equilibrium. Temperature control is paramount, as solubility is highly temperature-dependent.

Step-by-Step Experimental Workflow

-

Preparation of Materials:

-

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (solute) of known purity.

-

Selected organic solvents (HPLC grade or higher).

-

Glass vials with screw caps and PTFE septa.

-

Orbital shaker with temperature control.

-

Centrifuge.

-

Syringes and syringe filters (0.22 µm PTFE).

-

Volumetric flasks and pipettes for dilutions.

-

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index).

-

-

Equilibrium Saturation:

-

Add an excess amount of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane to a series of vials. A visual excess should be present.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow any undissolved material to settle.

-

To separate the saturated solution from the excess solute, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane in the same solvent at known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against concentration.

-

Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the detector response.

-

Calculate the concentration of the solute in the diluted sample using the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane in organic solvents. By analyzing its molecular structure and drawing parallels with analogous compounds, a predictive solubility profile has been established, suggesting high solubility in a wide range of polar and moderately polar organic solvents, with limited solubility in highly nonpolar media. For researchers requiring precise quantitative data, a detailed, self-validating experimental protocol based on the shake-flask method with HPLC quantification has been presented. This guide serves as a valuable resource for scientists and professionals, enabling informed solvent selection and facilitating the generation of accurate solubility data for this versatile chemical intermediate.

References

-

SYNTHETIKA. (n.d.). 2-Chloroethanol. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Chloroethanol. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Methoxyethanol. Retrieved from [Link]

-

University of Hertfordshire. (2023). 2-methoxyethanol. AERU. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Bis(2-Chloroethyl)Ether. In Toxicological Profile for Bis(2-Chloroethyl)Ether. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). 2-Chloroethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methoxyethanol. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:52995-76-3 | 1-(2-CHLORO-ETHOXY)-2-(2-METHOXY-ETHOXY)-ETHANE. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE). Retrieved from [Link]

-

Department of Climate Change, Energy, the Environment and Water. (2022). 2-Methoxyethanol. Retrieved from [Link]

-

Canada.ca. (n.d.). Bis(2-Chloroethyl) Ether. Retrieved from [Link]

-

chemeurope.com. (n.d.). 2-Methoxyethanol. Retrieved from [Link]

-

PubChem. (n.d.). Diethylene Glycol Monoethyl Ether. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis(chloroethyl) ether. Retrieved from [Link]

-

Anhui Lixing Chemical Co. Ltd. (n.d.). Bis-Ether Solvent Manufacturer,Bis(Chloroethyl) Ether Supplier,Exporter. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-ethoxy-2-methoxyethane. Retrieved from [Link]

-

PubChem. (n.d.). Ethane, 1-(2-chloroethoxy)-2-methoxy-. Retrieved from [Link]

-

Wuxi Ginkgo Plastic Industry Co.,Ltd. (n.d.). 2-chloroethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloroethanol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIETHYLENE GLYCOL MONOETHYL ETHER. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane. Retrieved from [Link]

-

Solstice Research Chemicals. (n.d.). Diethylene glycol monoethyl ether. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Diethylene glycol monoethyl ether – Knowledge and References. Retrieved from [Link]

-

ACS Publications. (2024). Experimental Solubility and Absorption Mechanism of Dilute SO2 in the Binary System of Diethylene Glycol Monomethyl Ether and Dimethyl Sulfoxide. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from [Link]

-

PubChem. (n.d.). Diethylene Glycol Monomethyl Ether. Retrieved from [Link]

Sources

- 1. CAS 52995-76-3: 1-(2-chloro-ethoxy)-2-(2-methoxy-ethoxy)-e… [cymitquimica.com]

- 2. CAS#:52995-76-3 | 1-(2-CHLORO-ETHOXY)-2-(2-METHOXY-ETHOXY)-ETHANE | Chemsrc [chemsrc.com]

- 3. The important applications of diethylene glycol monoethyl ether_Chemicalbook [chemicalbook.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Diethylene Glycol Monomethyl Ether | C5H12O3 | CID 8134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Table 4-2, Physical and Chemical Properties of Bis(2-Chloroethyl)Ether - Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. canada.ca [canada.ca]

- 9. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]

- 10. 2-Chloroethanol - SYNTHETIKA [synthetikaeu.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. chembk.com [chembk.com]

- 13. 2-methoxyethanol [sitem.herts.ac.uk]

- 14. 2-Chloroethanol - Sciencemadness Wiki [sciencemadness.org]

- 15. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]

- 16. 2-Methoxyethanol - DCCEEW [dcceew.gov.au]

- 17. 2-Methoxyethanol [chemeurope.com]

- 18. 2-chloroethanol-Wuxi Ginkgo Plastic Industry Co.,Ltd [chlorohydrin.com]

- 19. 2-Chloroethanol - Wikipedia [en.wikipedia.org]

- 20. Diethylene Glycol Monoethyl Ether | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information and protocols herein are synthesized from available data for 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane and its structural analogs. A comprehensive, official Safety Data Sheet (SDS) for this specific compound (CAS 52995-76-3) is not publicly available. Therefore, this guide is based on the known hazards of its constituent functional groups: chlorinated ethers, glycol ethers, and potential alkylating agents. This guide must be used in conjunction with a thorough, site-specific risk assessment and is not a substitute for an official SDS.

Introduction and Compound Profile

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS No. 52995-76-3) is a complex ether with a molecular structure suggesting its utility as a versatile intermediate in organic synthesis, potentially in the development of novel pharmaceutical agents or specialty polymers.[1] Its structure combines a chlorinated alkyl ether moiety with a diethylene glycol methyl ether fragment, giving it a unique combination of reactivity and solubility.

However, these same structural features are associated with significant health and safety hazards. The chloroethyl group suggests potential as an alkylating agent, while the ether linkages indicate a risk of peroxide formation.[2][3] Furthermore, its classification as a glycol ether derivative places it in a category of solvents known for potential reproductive and developmental toxicity.[4][5][6][7] This guide provides a detailed framework for managing these risks based on scientific principles and data from closely related compounds.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 52995-76-3 | [8][9][10] |

| Molecular Formula | C₇H₁₅ClO₃ | [11] |

| Molecular Weight | 182.65 g/mol | [9] |

| Physical Form | Liquid (at 20°C) | [11] |

| Density | ~1.04 g/cm³ | [11] |

Hazard Identification and Risk Assessment: A Synthesis of Analog Data

Due to the limited specific toxicological data for 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, a conservative hazard assessment is derived from its structural components and known data from analogous substances.

GHS Classification (Inferred)

Based on supplier information and analog data, the compound should be treated as, at minimum, meeting the criteria for the following hazards:

| Hazard Class | Hazard Statement | GHS Pictogram | Basis of Classification |

| Acute Toxicity, Oral | H301: Toxic if swallowed | Skull and Crossbones (GHS06) | Inferred from supplier data[9] and the high toxicity of analogs like Bis(2-chloroethyl) ether (H300: Fatal if swallowed).[3] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Exclamation Mark (GHS07) | Inferred from supplier data[9] and known dermal absorption of glycol ethers and chlorinated compounds.[2][7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Exclamation Mark (GHS07) | Supplier data.[12] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Corrosion (GHS05) | Inferred from supplier data.[9] Glycol ethers can cause significant eye irritation.[13] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory tract irritation | Exclamation Mark (GHS07) | Supplier data.[12] Inhalation of chlorinated solvent vapors is a known irritant.[2] |

| Reproductive Toxicity | H360: May damage fertility or the unborn child | Health Hazard (GHS08) | Precautionary classification. Based on the known reproductive and teratogenic effects of related glycol ethers like Diethylene Glycol Monomethyl Ether (DEGME).[4][5][6] |

| Carcinogenicity | H351: Suspected of causing cancer | Health Hazard (GHS08) | Precautionary classification. Based on the carcinogenicity of the structural analog Bis(2-chloroethyl) ether.[3] |

Analysis of Key Hazards

-

Potential Alkylating Agent: The 2-chloroethyl group is a classic structural motif for alkylating agents, which can covalently modify biological macromolecules like DNA. This mechanism is the basis for their use as cytotoxic drugs but also underlies their potential carcinogenicity and reproductive toxicity. Safe handling procedures must assume the compound has mutagenic potential.

-

Reproductive and Developmental Toxicity: Glycol ethers as a class are well-documented reproductive toxins.[5][7] Specifically, Diethylene Glycol Monomethyl Ether (DEGME), a close structural analog to one half of the target molecule, is known to be teratogenic in animal studies, causing a range of malformations.[4][6] Exposure, particularly for personnel of reproductive age, must be minimized.

-

Peroxide Formation: Like many ethers, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light, especially once the container has been opened.[14][15][16][17][18] This risk is amplified by concentration steps such as distillation or rotary evaporation.

-

Acute Toxicity: Analogs like Bis(2-chloroethyl) ether are fatally toxic via oral, dermal, and inhalation routes.[3] While the toxicity of the target compound may be attenuated by the larger glycol structure, a high degree of acute toxicity should be assumed.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory.

Hierarchy of Controls

This workflow illustrates the required decision-making process for minimizing exposure, prioritizing engineering controls over administrative controls and PPE.

Caption: Hierarchy of controls for minimizing chemical exposure.

-

Primary Engineering Control: All handling of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, including transfers, dilutions, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

-

Secondary Controls: An emergency eyewash and safety shower must be immediately accessible.[19]

Personal Protective Equipment (PPE) Specifications

| PPE Item | Specification | Rationale |

| Hand Protection | Double Gloving: Inner layer of nitrile for dexterity, outer layer of butyl rubber or Viton®. | Standard latex and nitrile gloves offer insufficient protection against many chlorinated solvents and ethers.[20] Butyl or Viton® provides superior resistance. Double gloving protects against incidental contamination during glove removal. |

| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 / EN166. A full-face shield must be worn over goggles when there is a significant splash risk. | Protects against splashes that could cause serious eye damage.[21] |

| Skin & Body Protection | Chemical-resistant lab coat (e.g., coated polypropylene). Full-length trousers and closed-toe shoes are mandatory. | Prevents skin contact and absorption.[12][13] |

| Respiratory Protection | Not required if work is performed within a certified fume hood. If engineering controls fail or for emergency response, a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge or a self-contained breathing apparatus (SCBA) is necessary.[20] | Protects against inhalation of toxic and irritating vapors. |

Experimental Protocols: Safe Handling and Storage

Adherence to strict, validated protocols is critical for ensuring safety.

Protocol for Peroxide Detection and Management

Causality: Ether solvents can form shock-sensitive peroxide crystals, especially when concentrated.[14][15][16][17] This protocol is designed to detect and manage this hazard before it reaches a critical level.

Methodology:

-

Visual Inspection: Before opening, carefully inspect the container (without shaking) for crystals, particularly around the cap and threads, or for viscous liquid layers. If observed, DO NOT OPEN OR MOVE THE CONTAINER. Cordon off the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[16]

-

Labeling: Upon receipt, label the container with "Date Received." Upon first opening, add "Date Opened."

-

Testing Schedule:

-

Testing Procedure:

-

Use commercially available peroxide test strips (e.g., potassium iodide-based).

-

In a fume hood, dispense a small aliquot (~1-2 mL) of the chemical.

-

Dip the test strip into the aliquot according to the manufacturer's instructions.

-

Compare the resulting color to the chart provided.

-

-

Action Levels:

-

< 20 ppm: Safe for use. Record the date and result on the container label.

-

20 - 100 ppm: Elevated level. The chemical should be decontaminated or disposed of promptly. Do not use in concentration procedures.

-

> 100 ppm: Unsafe. Treat as an imminent hazard. Contact EHS for emergency disposal.

-

Protocol for Storage

Causality: Improper storage can accelerate hazardous reactions (peroxide formation) and lead to accidental exposure.

Methodology:

-

Location: Store in a dedicated, well-ventilated, cool, dark, and dry area, away from heat, sunlight, and ignition sources.[12][13]

-

Cabinetry: Store in a designated cabinet for toxic and reactive chemicals.

-

Segregation: Store away from incompatible materials, especially strong oxidizing agents, strong acids, and bases.[21]

-

Container: Keep the container tightly sealed and upright. If the manufacturer's cap is damaged, use a cap with an inert liner (e.g., PTFE). Do not use glass stoppers which can become frozen by peroxides.[15]

-

Inventory Management: Purchase the smallest quantity necessary for projected work. Dispose of unopened containers after 18 months and opened containers after 12 months, unless peroxide testing validates continued safe use.[13]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency Response Workflow

Caption: Workflow for responding to spills or personnel exposure.

First Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[22]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water at an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][22] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[22]

Spill Response

-

Small Spill (<100 mL):

-

Ensure the fume hood is operational.

-

Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spill (>100 mL):

-

Evacuate the immediate area.

-

Alert others and secure the laboratory.

-

Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.[13]

-

Waste Disposal

All waste containing 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane must be treated as hazardous.

-

Liquid Waste: Collect all waste solutions in a dedicated, labeled, and sealed hazardous waste container. The container must be compatible with chlorinated solvents.

-

Solid Waste: All contaminated materials (gloves, absorbent pads, test strips, etc.) must be collected in a sealed bag or container and disposed of as hazardous solid waste.

-

Empty Containers: "Empty" containers are not truly empty and retain hazardous residue. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol); collect all rinsate as hazardous liquid waste. Deface the label on the rinsed container before disposal in appropriate laboratory glass or solid waste streams.[14]

-

Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.

Conclusion

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is a compound that demands a high level of respect and caution. Its structural features point to significant potential hazards, including acute toxicity, carcinogenicity, reproductive toxicity, and the risk of forming explosive peroxides. By implementing the robust engineering controls, stringent PPE requirements, and detailed handling protocols outlined in this guide, researchers can effectively mitigate these risks. A culture of safety, grounded in a thorough understanding of the potential hazards of this and analogous chemicals, is paramount to ensuring the well-being of all laboratory personnel.

References

-

Hardin, B. D., Goad, P. T., & Burg, J. R. (1986). Developmental toxicity of diethylene glycol monomethyl ether (diEGME). Fundamental and applied toxicology, 6(3), 430-439. [Link]

-

Hardin, B. D. (1983). Reproductive toxicity of the glycol ethers. Toxicology, 27(2), 91-102. [Link]

-

Health Canada. (2021). Hazardous substance assessment - Diethylene Glycol Monomethyl Ether. [Link]

-

Western Carolina University. (n.d.). Peroxide Forming Chemical Storage Guidelines. [Link]

-

Centers for Disease Control and Prevention. (1983). REPRODUCTIVE TOXICITY OF THE GLYCOL ETHERS. CDC Stacks. [Link]

-

National Institutes of Health, Office of Research Services. (n.d.). DS Fact Sheet on Managing Peroxide Formers in the Lab. [Link]

-

U.S. Environmental Protection Agency. (2005). Reassessment of 3 Tolerance Exemptions for Ethylene Glycol, Diethylene Glycol, and the Combination of Diethylene Glycol Monometh. [Link]

-

Duke University, Office of Clinical and Research Safety. (n.d.). Peroxide Forming Chemicals: Management, Retention and Storage. [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chloromethyl methyl ether. [Link]

-

CPAchem Ltd. (2023). Safety data sheet - Triethylene glycol monomethyl ether. [Link]

-

Complex Chemical Co., Inc. (2013). SAFETY DATA SHEET - Glycol Ether TM. [Link]

-

Massachusetts Institute of Technology, Environmental Health & Safety. (n.d.). Quick Guide for Peroxide-Forming Chemicals. [Link]

-

Texas Christian University, Environmental Health & Safety. (2025). Peroxide-Forming Chemicals – Safety Guidelines. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Bis(2-chloroethyl)ether. [Link]

-

DC Chemicals. (2025). Bis(2-chloroethyl) ether|MSDS. [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

-

Chemsrc. (2025). CAS#:52995-76-3 | 1-(2-CHLORO-ETHOXY)-2-(2-METHOXY-ETHOXY)-ETHANE. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8115, Bis(2-chloroethyl) ether. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94934, Ethane, 1-(2-chloroethoxy)-2-methoxy-. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77590, 1-(Chloromethoxy)-2-methoxyethane. [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane. [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chlorine. [Link]

-

Teamsters Safety and Health Department. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chlorine. [Link]

-

University of California, Santa Barbara. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

BenchSci. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

-

Thomasnet. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nj.gov [nj.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Developmental toxicity of diethylene glycol monomethyl ether (diEGME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reproductive toxicity of the glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hazardous substance assessment - Diethylene Glycol Monomethyl Ether - Canada.ca [canada.ca]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. 1-Chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane | CymitQuimica [cymitquimica.com]

- 9. 52995-76-3|1-Chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane|BLD Pharm [bldpharm.com]

- 10. CAS#:52995-76-3 | 1-(2-CHLORO-ETHOXY)-2-(2-METHOXY-ETHOXY)-ETHANE | Chemsrc [chemsrc.com]

- 11. 52995-76-3 Me-PEG2-CH2CH2Cl AKSci AMTGC224 [aksci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. wcu.edu [wcu.edu]

- 15. ors.od.nih.gov [ors.od.nih.gov]

- 16. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]

- 17. ehs.mit.edu [ehs.mit.edu]

- 18. ehs.tcu.edu [ehs.tcu.edu]

- 19. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 20. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloromethyl methyl ether [cdc.gov]

- 21. fishersci.com [fishersci.com]

- 22. Bis(2-chloroethyl) ether|MSDS [dcchemicals.com]

A Technical Guide to 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane for Advanced Drug Development

Introduction: A Versatile Heterobifunctional Linker

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS Number: 52995-76-3) is a specialized chemical intermediate of significant interest to researchers and professionals in the field of drug development.[1] Its unique molecular architecture, featuring a terminal chloro group for reactive conjugation and a hydrophilic polyethylene glycol (PEG)-like chain, positions it as a valuable building block in the synthesis of complex therapeutic modalities. The presence of ether and methoxy groups enhances its solubility in organic solvents, a desirable characteristic for a linker molecule in multi-step organic syntheses.[1] This guide provides an in-depth technical overview of its commercial availability, physicochemical properties, synthesis, quality control, and its burgeoning applications in cutting-edge drug delivery systems.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is fundamental to its effective application in research and development.

| Property | Value | Source |

| CAS Number | 52995-76-3 | [1][2][3] |

| Molecular Formula | C₇H₁₅ClO₃ | [2] |

| Molecular Weight | 182.64 g/mol | [2][3] |

| Boiling Point | 225.2 °C at 760 mmHg | [2][3] |

| Density | 1.046 g/cm³ | [2][3] |

| Appearance | Liquid (at standard conditions) | [1] |

| Solubility | Soluble in organic solvents | [1] |

Commercial Availability

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is available from a range of commercial chemical suppliers, catering to both research and bulk quantity requirements. When selecting a supplier, it is crucial to consider the purity of the compound, the availability of comprehensive analytical data (e.g., Certificate of Analysis), and the supplier's adherence to quality management systems.

| Supplier | Purity | Available Quantities |

| Alfa Chemistry | Inquiry | Custom |

| CymitQuimica | 96%, 99% | Grams |

| Chemsrc | 96% | Inquiry |

| BOC Sciences | Inquiry | Inquiry |

| Sigma-Aldrich | Inquiry | Milligrams to Grams |

This table is a representative list and not exhaustive. Researchers should verify the current offerings from these and other potential suppliers.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane.

Experimental Protocol (Hypothetical, based on related syntheses):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 1 mole of 2-(2-methoxyethoxy)ethanol and 3 moles of pyridine in a suitable anhydrous solvent like dioxane.[4]

-

Addition of Chlorinating Agent: Cool the reaction mixture in an ice bath. Slowly add 1.1 to 2.2 moles of thionyl chloride dropwise from the dropping funnel, maintaining a low temperature to control the exothermic reaction.[4][5]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 80°C for dioxane) for several hours to ensure the reaction goes to completion.[4]

-

Workup: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water to remove the pyridinium hydrochloride salt. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.[4]

-

Purification: The crude product is then purified by vacuum distillation to yield the final product.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is paramount for its successful application in drug development. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for assessing the purity of volatile compounds and identifying any impurities. The fragmentation pattern in the mass spectrum provides a fingerprint for the molecule.

Expected GC-MS Fragmentation Workflow:

Caption: Workflow for GC-MS analysis of the target compound.

While a specific mass spectrum for 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is not publicly available, fragmentation patterns of related chloroethoxy compounds have been studied.[6] Key fragmentation would likely involve cleavage of the C-O and C-C bonds within the ethoxy chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. Although specific NMR data for this compound is not widely published, spectral data for similar structures like 1,2-bis(2-chloroethoxy)ethane and 2-[2-(2-chloroethoxy)ethoxy]ethanol are available and can be used for comparative purposes.[7][8][9]

Expected ¹H NMR Signals (Predicted):

-

A singlet for the methoxy (CH₃O-) protons.

-

Multiple triplets and multiplets for the methylene (-CH₂-) protons of the ethoxy chains. The chemical shifts would be influenced by the adjacent oxygen and chlorine atoms.

Applications in Drug Development: A Gateway to Advanced Therapeutics

The bifunctional nature of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane makes it an attractive linker molecule in the construction of complex drug delivery systems. Its primary utility lies in its ability to connect a targeting moiety to a therapeutic payload, often with the added benefit of improved solubility and pharmacokinetic properties conferred by the PEG-like chain.

1. PROTACs (Proteolysis-Targeting Chimeras):

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[10] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase. The length and flexibility of the ethylene glycol units in 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane make it a suitable candidate for a PROTAC linker.[11]

PROTAC Assembly Workflow:

Caption: Role of the linker in PROTAC synthesis.

2. Antibody-Drug Conjugates (ADCs):

ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells.[12] The linker in an ADC is crucial for the stability of the conjugate in circulation and the efficient release of the drug at the target site. PEG-based linkers, similar in structure to 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, are often used to improve the solubility and pharmacokinetic profile of ADCs.[13][14]

Safety, Handling, and Disposal

-

Hazard Identification: Compounds in this class are typically classified as irritants to the skin and eyes and may cause respiratory irritation.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

First Aid Measures:

-

Handling and Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not empty into drains.[16]

Conclusion

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is a promising and versatile chemical tool for researchers and drug development professionals. Its unique combination of a reactive chloro group and a hydrophilic PEG-like spacer makes it a valuable component in the synthesis of advanced therapeutics such as PROTACs and ADCs. While a comprehensive body of literature specifically detailing its synthesis, analytical characterization, and applications is still emerging, the information available for structurally related compounds provides a strong foundation for its effective use in the laboratory. As the demand for sophisticated drug delivery systems continues to grow, the importance of specialized linkers like 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is set to increase, making it a key enabler of next-generation medicines.

References

-

Chemos GmbH & Co.KG. Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane. [Link]

-

MDPI. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. [Link]

-

DTIC. mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]

-

Figshare. Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane and related compounds using gas chromatography–mass spectrometry (GC-MS) and gas chromatography–triple quad mass spectrometry (GC-QQQ). [Link]

-

PubChem. Ethane, 1-(2-chloroethoxy)-2-methoxy-. [Link]

-

NIH. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]

-

Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). [Link]

-

ResearchGate. Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,.... [Link]

-

NIH PubChem. 2-(2-(2-Chloroethoxy)ethoxy)ethanol. [Link]

-

Chemsrc. CAS#:52995-76-3 | 1-(2-CHLORO-ETHOXY)-2-(2-METHOXY-ETHOXY)-ETHANE. [Link]

-

PubMed. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. [Link]

-

NIST WebBook. Ethane, 1,2-bis(2-chloroethoxy)-. [Link]

-

PubMed. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]

-

ResearchGate. Liquid chromatography-time-of-flight mass spectrometry analysis of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane and related compounds: Separation of an eleven component mixture. [Link]

-

Bio-Techne. Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. [Link]

-

ResearchGate. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. [Link]

-

US EPA. Ethane, 1-(2-chloroethoxy)-2-ethoxy- - Substance Details. [Link]

-

Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. [Link]

-

Unacademy. Nomenclature of Organic Compounds. [Link]

Sources